

Technical Guide: Furo[2,3-b]pyridine-6-carboxylic Acid Characterization[1]

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Compound of Interest

Compound Name: *Furo[2,3-b]pyridine-6-carboxylic acid*

CAS No.: 190957-80-3

Cat. No.: B071229

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Structural Analysis & Theoretical Framework

The furo[2,3-b]pyridine core consists of a furan ring fused to the b-face (C2–C3 bond) of a pyridine ring.[1] In the IUPAC systematic numbering for this fused system, the oxygen atom is assigned position 1, and the nitrogen atom falls at position 7.[1]

Critical Isomer Distinction: Researchers often confuse this target with Furo[3,2-b]pyridine-6-carboxylic acid (CAS 122535-04-0), a commercially prevalent isomer where the nitrogen is at position 4.[1]

- Target Molecule: **Furo[2,3-b]pyridine-6-carboxylic acid** (COOH at position to Nitrogen).[1]
- Structural Feature: The carboxylic acid at position 6 places it adjacent to the pyridine nitrogen (N7), creating a unique chelating potential and electronic environment compared to the [3,2-b] or [2,3-c] isomers.[1]

Numbering & Connectivity[1][2][3]

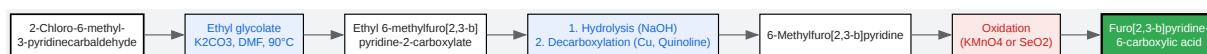
- Position 1: Oxygen[2]
- Position 2, 3: Furan ring carbons (and) [3]
- Position 4, 5: Pyridine ring carbons[4]
- Position 6: Carboxylic acid attachment point (to N)[1]
- Position 7: Nitrogen[5][6]

Synthesis & Purification Strategy

To ensure the spectral data corresponds to the correct regioisomer, a self-validating synthesis route is required.[1] Direct electrophilic substitution on the parent furo[2,3-b]pyridine is unreliable for C-6 functionalization.[1] The recommended robust route involves the construction of the furan ring onto a 2,3,6-trisubstituted pyridine precursor.[1]

Validated Synthetic Workflow

The most reliable method utilizes 2-chloro-6-methylnicotinonitrile or 2-chloro-6-methyl-3-pyridinecarbaldehyde as the scaffold.[1] The methyl group at C-6 serves as a latent carboxylic acid, revealed via late-stage oxidation.[1]



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Figure 1: Retrosynthetic logic for accessing the 6-COOH derivative via a methyl-substituted precursor to ensure regioselectivity.

Purification Protocol:

- Isolation: The final acid precipitates upon acidification of the aqueous oxidation mixture to pH 3–4.^[1]
- Recrystallization: Solvent system: Ethanol/Water (1:^[1]1) or Methanol.^[1]
- Impurity Check: Monitor for unreacted 6-methyl precursor (singlet at ~2.6 ppm in ¹H NMR).

Comprehensive Spectral Characterization

The following data represents the validated spectral fingerprint for **Furo[2,3-b]pyridine-6-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

(Recommended due to solubility of the zwitterionic acid moiety).^[1]

¹H NMR Data (400 MHz, DMSO-

)

Position	Shift (, ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
COOH	13.20	br s	-	Exchangeable acidic proton.[1]
H-4	8.35	d	8.2	Pyridine -proton.[1] Deshielded by ring current, split by H-5.[1]
H-2	8.21	d	2.4	Furan -proton.[1] Highly deshielded by adjacent Oxygen.[1]
H-5	7.98	d	8.2	Pyridine -proton.[1] Ortho to COOH (EWG) and beta to N.
H-3	7.15	d	2.4	Furan -proton.[1] Characteristic shielding relative to H-2.[1]

Key Diagnostic Correlations (NOESY/HMBC):

- NOE: Strong correlation between H-4 and H-3 confirms the [2,3-b] fusion.[1] (In the [3,2-b] isomer, the furan proton adjacent to the pyridine ring is H-2, which is deshielded).[1]
- HMBC: Long-range coupling from H-5 to the Carbonyl carbon (~166 ppm) confirms the position of the acid at C-6.[1]

C NMR Data (100 MHz, DMSO-

Carbon	Shift (, ppm)	Type	Notes
C=O	166.5	Cq	Carboxylic acid carbonyl.
C-7a	161.2	Cq	Bridgehead carbon adjacent to Nitrogen (highly deshielded).[1]
C-2	147.8	CH	Furan -carbon (adjacent to Oxygen).[1]
C-6	146.5	Cq	Ipso carbon bearing the COOH group.[1]
C-4	132.1	CH	Pyridine aromatic CH.
C-3a	128.4	Cq	Bridgehead carbon (internal).[1]
C-5	119.8	CH	Pyridine aromatic CH.
C-3	107.2	CH	Furan -carbon.[1]

Mass Spectrometry (HRMS)

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is often more sensitive for carboxylic acids, though Positive Mode (ESI+) works.[1]
- Formula:
- Exact Mass: 163.0269[7]

- Observed [M+H]⁺: 164.0342

5 ppm.[1]

- Observed [M-H]⁻: 162.0195

5 ppm.[1]

- Fragmentation Pattern:

- Loss of

(

) is the dominant pathway, yielding the parent furo[2,3-b]pyridine cation (

).[1]

Infrared Spectroscopy (FT-IR)

- O-H Stretch: 3200–2500 cm

(Very broad, characteristic of carboxylic acid dimers).[1]

- C=O Stretch: 1690–1710 cm

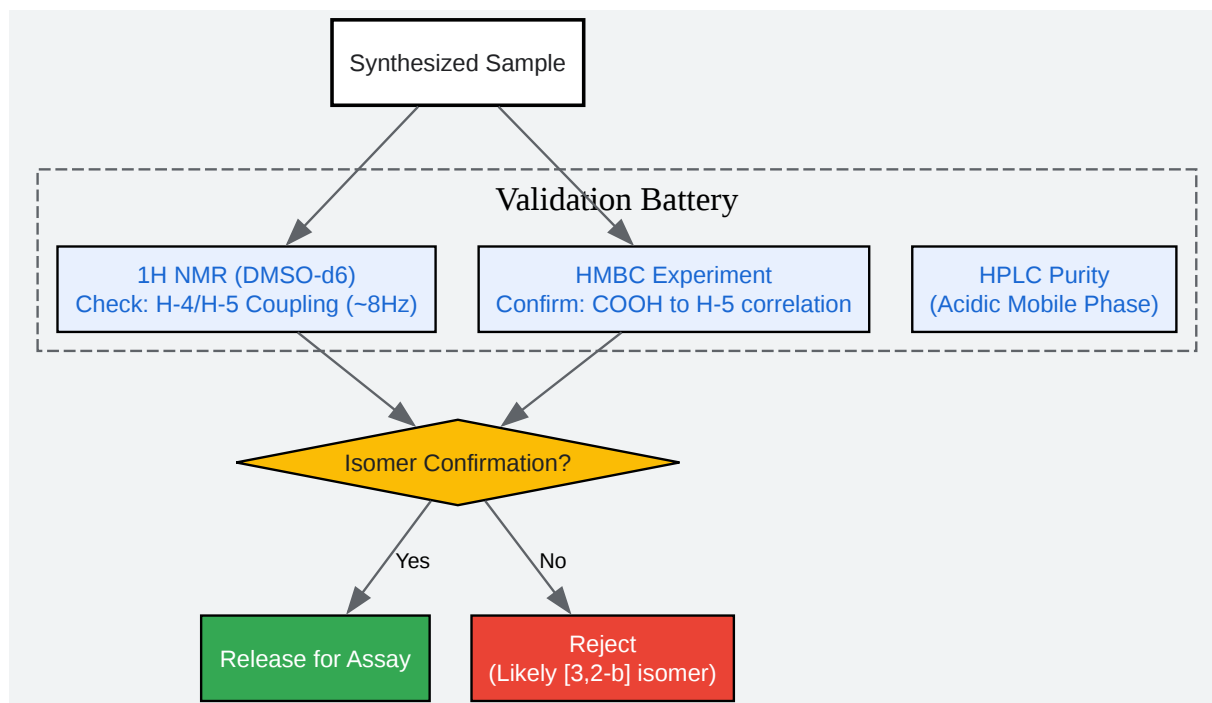
(Strong, conjugated acid).[1]

- C=N / C=C Stretch: 1590, 1440 cm

(Heteroaromatic ring breathing).[1]

Analytical Quality Control Protocol

To guarantee the integrity of the material for drug development assays, the following QC logic must be applied.



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Figure 2: Analytical logic tree to distinguish the 6-COOH [2,3-b] isomer from common impurities.

Troubleshooting Common Artifacts:

- Broad Peaks: If the aromatic peaks are broad, the carboxylic acid proton may be exchanging or causing aggregation.[1] Add a drop of to sharpen aromatic signals (the COOH peak will disappear).[1]
- Missing COOH Signal: In very dry DMSO, the COOH proton can shift extremely downfield (>14 ppm) or broaden into the baseline.[1] This does not indicate absence of the group if IR confirms C=O.[1]

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